molecular formula C21H18Cl2N6 B12703984 Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- CAS No. 205381-76-6

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B12703984
CAS No.: 205381-76-6
M. Wt: 425.3 g/mol
InChI Key: VRKLOWRISOTLDE-UHFFFAOYSA-N
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Description

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- is a complex organic compound that features a benzonitrile core with various functional groups attached. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps, starting with the preparation of the benzonitrile core. The introduction of the triazine ring and the cyclopropyl group is achieved through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions often require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts to proceed efficiently. For example, the oxidation reactions may require acidic or basic conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets within the body. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile derivatives: Compounds with similar structures but different functional groups.

    Triazine derivatives: Compounds that share the triazine ring structure but have different substituents.

Uniqueness

What sets Benzonitrile, 4-((4-amino-6-(2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl)-1,3,5-triazin-2-yl)amino)- apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

205381-76-6

Molecular Formula

C21H18Cl2N6

Molecular Weight

425.3 g/mol

IUPAC Name

4-[[4-amino-6-[2-cyclopropyl-1-(2,6-dichlorophenyl)ethyl]-1,3,5-triazin-2-yl]amino]benzonitrile

InChI

InChI=1S/C21H18Cl2N6/c22-16-2-1-3-17(23)18(16)15(10-12-4-5-12)19-27-20(25)29-21(28-19)26-14-8-6-13(11-24)7-9-14/h1-3,6-9,12,15H,4-5,10H2,(H3,25,26,27,28,29)

InChI Key

VRKLOWRISOTLDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=C(C=CC=C2Cl)Cl)C3=NC(=NC(=N3)NC4=CC=C(C=C4)C#N)N

Origin of Product

United States

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